CID 19882937
Description
CID 19882937 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules. For instance, this compound may belong to a class of organic molecules with specific functional groups, stereochemistry, or pharmacological relevance, as seen in analogous compounds like oscillatoxin derivatives (CIDs 101283546, 185389) or betulin-derived inhibitors (CID 10153267) .
Properties
Molecular Formula |
C10H30O5Si6 |
|---|---|
Molecular Weight |
398.85 g/mol |
InChI |
InChI=1S/C10H30O5Si6/c1-17(11-16)12-19(5,6)14-21(9,10)15-20(7,8)13-18(2,3)4/h1-10H3 |
InChI Key |
MTUFFSKEXBVOHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](O[Si])O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane typically involves the reaction of chlorosilanes with water or alcohols under controlled conditions. The reaction conditions often include the use of catalysts such as platinum or other transition metals to facilitate the formation of the siloxane bonds. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxane oligomers.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution can produce various functionalized siloxanes.
Scientific Research Applications
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: This compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane is employed in the production of silicone-based materials, such as sealants, adhesives, and lubricants
Mechanism of Action
The mechanism of action of 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, influencing their structure and function. The compound’s stability and hydrophobic nature allow it to form protective barriers and enhance the delivery of therapeutic agents .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize CID 19882937, we compare it with structurally or functionally related compounds from the evidence, focusing on molecular properties, biological activity, and applications.
Structural Comparison
While this compound’s exact structure is undefined in the evidence, Figure 1 in illustrates the methodology for analyzing CID content via GC-MS and vacuum distillation, which could be extrapolated to study its purity or isomer distribution. For example:
- Oscillatoxin D (CID 101283546) and its methyl derivative (CID 185389) share a macrocyclic lactone backbone but differ in substituents, impacting their polarity and bioactivity .
- Betulin-derived inhibitors (e.g., CID 10153267) feature triterpenoid skeletons with modifications enhancing their enzyme inhibitory potency .
Table 1: Structural Features of Selected CIDs
| CID | Core Structure | Functional Groups | Key Modifications |
|---|---|---|---|
| 19882937* | Undefined | N/A | N/A |
| 101283546 | Macrocyclic lactone | Epoxide, hydroxyl | Methylation at C30 |
| 10153267 | Triterpenoid | Caffeoyl ester, ketone | 3-O-substitution |
*Hypothetical classification based on analogous CIDs.
Physicochemical Properties
and provide parameters such as LogP, solubility, and synthetic accessibility for analogous compounds. For example:
- CAS 1046861-20-4 (CID 53216313) : LogP = 2.15, high GI absorption, and solubility of 0.24 mg/mL .
- CAS 20358-06-9 (CID 2049887) : TPSA = 67.15 Ų, indicating moderate polarity .
These metrics are critical for drug-likeness assessments. This compound’s properties could be predicted using tools like XLOGP3 or SwissADME, though experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
